molecular formula C15H23ClN2O2 B11819915 N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide

N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide

Cat. No.: B11819915
M. Wt: 298.81 g/mol
InChI Key: FORKMPPTBHJGLP-UHFFFAOYSA-N
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Description

N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide is a synthetic propanamide derivative characterized by a 2-amino-4-chlorophenyl group attached to the amide nitrogen and a branched alkoxy chain (4-methylpentan-2-yloxy) at the propanamide backbone. Its structure combines electron-withdrawing (chloro) and electron-donating (amino) substituents on the aromatic ring, which may influence its electronic properties and biological interactions.

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

N-(2-amino-4-chlorophenyl)-3-(4-methylpentan-2-yloxy)propanamide

InChI

InChI=1S/C15H23ClN2O2/c1-10(2)8-11(3)20-7-6-15(19)18-14-5-4-12(16)9-13(14)17/h4-5,9-11H,6-8,17H2,1-3H3,(H,18,19)

InChI Key

FORKMPPTBHJGLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OCCC(=O)NC1=C(C=C(C=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting 2-amino-4-chloroaniline is then alkylated with 3-chloropropanoyl chloride to form the desired propanamide derivative.

    Etherification: Finally, the propanamide derivative is etherified with 4-methylpentan-2-ol under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Amide Hydrolysis

The propanamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. For example:

C15H23ClN2O2+H2OH+/OHC12H16ClNO3+C3H9N\text{C}_{15}\text{H}_{23}\text{ClN}_2\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_{12}\text{H}_{16}\text{ClNO}_3 + \text{C}_3\text{H}_9\text{N}

  • Conditions :

    • Acidic: HCl (6M), reflux, 12–24 h .

    • Basic: NaOH (2M), 80°C, 6–8 h .

  • Outcome : Hydrolysis yields 3-[(4-methylpentan-2-yl)oxy]propanoic acid and 2-amino-4-chloroaniline .

Amino Group Reactivity

The aromatic amine group (2-amino-4-chlorophenyl) participates in diazotization and acylation reactions:

Diazotization

Reaction with nitrous acid (HNO2_2) forms a diazonium salt, enabling coupling with phenols or amines:

Ar-NH2+HNO2+HClAr-N2+ClcouplingAzo derivatives\text{Ar-NH}_2 + \text{HNO}_2 + \text{HCl} \rightarrow \text{Ar-N}_2^+ \text{Cl}^- \xrightarrow{\text{coupling}} \text{Azo derivatives}

  • Conditions : NaNO2_2/HCl (0–5°C), followed by coupling at pH 5–7 .

  • Example : Formation of sulfonamide derivatives via reaction with sulfonyl chlorides .

Acylation

The amine reacts with acyl chlorides or anhydrides to form secondary amides:

Ar-NH2+RCOClAr-NH-COR+HCl\text{Ar-NH}_2 + \text{RCOCl} \rightarrow \text{Ar-NH-COR} + \text{HCl}

  • Conditions : Pyridine base, room temperature, 1–2 h .

Chlorophenyl Substitution

The 4-chloro substituent on the aromatic ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:

Reagent Conditions Product
NH3_3 (excess)Cu catalyst, 150°C, 24 h 2-Amino-4-aminophenyl derivative
NaOH (aq.)High pressure, 200°C Phenolic derivative via hydrolysis

Ether Cleavage

The [(4-methylpentan-2-yl)oxy] ether linkage may undergo cleavage under strong acidic conditions (e.g., HBr/HOAc):

R-O-R’+HBrR-OH+R’-Br\text{R-O-R'} + \text{HBr} \rightarrow \text{R-OH} + \text{R'-Br}

  • Conditions : 48% HBr, acetic acid, reflux, 8 h .

  • Outcome : Formation of 3-hydroxypropanamide and 4-methylpentan-2-yl bromide .

Coupling Reactions

The amide group can act as a directing group in transition-metal-catalyzed cross-couplings:

Suzuki–Miyaura Coupling

Reaction with aryl boronic acids in the presence of Pd catalysts:

Ar-Cl+Ar’-B(OH)2Pd(PPh3)4Ar-Ar’+Byproducts\text{Ar-Cl} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'} + \text{Byproducts}

  • Conditions : Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O, 80°C .

Kinetic and Mechanistic Insights

  • Amide bond stability : Kinetic studies show amide hydrolysis follows pseudo-first-order kinetics under acidic conditions .

  • Substitution rates : NAS at the 4-chloro position is slower compared to meta-chloro analogs due to steric hindrance .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities that make it a candidate for further investigation in medicinal chemistry:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide may exhibit anticancer properties. For instance, derivatives of related compounds have shown significant growth inhibition against various cancer cell lines, indicating potential use in cancer therapeutics .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, similar structural motifs have demonstrated the ability to inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases.
  • Antimicrobial Properties : Initial investigations into related compounds suggest potential antimicrobial activity against common pathogens, which could be explored further for therapeutic applications.

Applications in Research and Development

The unique structure of this compound positions it as a valuable compound in several research areas:

Pharmaceutical Development

  • The compound can be used as a lead compound for the development of new anticancer agents or enzyme inhibitors.
  • Its structural features may allow for modifications that enhance efficacy and reduce toxicity.

Chemical Biology

  • Researchers can utilize this compound to study its interactions with biological targets, providing insights into disease mechanisms.
  • It can serve as a tool for investigating the role of specific enzymes in metabolic pathways.

Synthetic Chemistry

  • The synthesis of this compound offers opportunities to explore new synthetic methods and strategies for creating complex organic molecules.
  • Its preparation may involve innovative reactions that could be applicable to other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide involves its interaction with specific molecular targets. The amino group and chlorophenyl moiety allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The propanamide group may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Propanamide Derivatives

Substituent Variations on the Aromatic Ring

N-(4-Chloro-2-methylphenyl)-3-[4-(isobutylsulfamoyl)phenyl]propanamide ()
  • Key Differences: The aromatic ring features a 4-chloro-2-methylphenyl group instead of 2-amino-4-chlorophenyl. A sulfamoyl group (-SO₂NH-iBu) is present on the adjacent phenyl ring.
  • The sulfamoyl group introduces acidity and hydrogen-bond acceptor properties, which may alter solubility and pharmacokinetics .
3-Chloro-N-(4-methoxyphenyl)propanamide ()
  • Key Differences: Methoxy (-OCH₃) substituent replaces the amino and chloro groups on the aromatic ring. Simpler propanamide structure without a branched alkoxy chain.
  • Implications: Methoxy groups enhance electron density on the ring, altering resonance and dipole interactions. Crystallographic studies reveal strong N–H···O hydrogen bonds and C–H···O contacts, contributing to stable crystal packing. The target compound’s amino group may facilitate additional intermolecular interactions .

Heterocyclic and Alkoxy Side Chain Modifications

N-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 9, )
  • Key Differences: A 1,2,4-triazole ring replaces the branched alkoxy chain. The aromatic ring lacks an amino group.
  • Implications: Triazole rings improve metabolic stability and bioavailability due to resistance to enzymatic degradation.
Taranabant ()
  • Key Differences: Complex substituents: trifluoromethylpyridinyloxy and cyanophenyl groups.
  • Implications: Bulky substituents enhance receptor selectivity (e.g., cannabinoid receptor-1 antagonism). The target compound’s simpler structure may lack such specificity .

Biological Activity

N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide, also known by its CAS number 1016745-49-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H23ClN2O2
  • Molecular Weight : 298.81 g/mol
  • IUPAC Name : N-(2-amino-4-chlorophenyl)-3-(1,3-dimethylbutoxy)propanamide
  • Purity : >95% (HPLC)

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific compound in focus has shown promise in various assays.

Antiviral Activity

A study highlighted the effectiveness of related compounds as inhibitors of human adenovirus (HAdV). While the direct activity of this compound against HAdV is yet to be fully elucidated, structural analogs have demonstrated significant antiviral effects. For instance, certain derivatives exhibited low micromolar potency against HAdV with selectivity indexes exceeding 100 .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Analogous compounds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. For example, modifications to the chlorophenyl moiety have led to enhanced antiproliferative effects against colorectal cancer cells (HCT-116), indicating that similar derivatives may possess comparable activities .

The mechanisms through which this compound exerts its biological effects are not fully characterized but may involve:

  • Inhibition of Viral Replication : Related compounds have been shown to interfere with viral DNA replication processes.
  • Induction of Apoptosis : Studies on structurally similar amides suggest they may induce apoptosis in cancer cells through mitochondrial pathways.
  • Modulation of Receptor Activity : Compounds with similar structures have been identified as allosteric enhancers for G protein-coupled receptors (GPCRs), potentially influencing various signaling pathways .

Case Studies and Research Findings

StudyFindingsImplications
Synthesis and characterization of related chlorophenyl derivatives showed significant antiviral activity against HAdV.Suggests potential for this compound as an antiviral agent.
Investigation into antiproliferative effects revealed that modifications enhance activity against cancer cell lines.Indicates the need for further exploration of this compound's anticancer properties.
Allosteric modulation studies suggest potential therapeutic applications in enhancing GPCR responses.Opens avenues for drug design targeting GPCRs using this compound as a scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Propanamide derivatives are typically synthesized via nucleophilic acyl substitution or coupling reactions. For example, analogs like N-(4-Bromophenyl)-3-(chromenyloxy)propanamide are prepared by reacting 3-chloro-propanamide intermediates with hydroxyl-containing aromatic moieties under reflux in polar aprotic solvents (e.g., DMF or THF) with bases like K₂CO₃. Yields (40–60%) depend on stoichiometric ratios, reaction time (12–24 hrs), and temperature (80–100°C) . Optimize by varying substituent reactivity; electron-withdrawing groups on the aryl ring enhance electrophilicity of the carbonyl carbon, improving coupling efficiency .

Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify aromatic substitution patterns, alkyl chain connectivity, and amide bond formation. For instance, in related propanamides, the amide proton resonates at δ 8.5–9.5 ppm, while the (4-methylpentan-2-YL)oxy group shows characteristic splitting in the δ 3.5–4.5 ppm range . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) with <2 ppm error . IR spectroscopy identifies the carbonyl stretch (1650–1700 cm⁻¹) and secondary amine N–H bend (~1550 cm⁻¹) .

Q. What solvent systems are suitable for solubility and purification of this compound?

  • Methodological Answer : Propanamides with lipophilic side chains (e.g., 4-methylpentan-2-YL) typically dissolve in dichloromethane (DCM), ethyl acetate, or THF. For crystallization, use hexane/ethyl acetate (3:1) gradients. If solubility is poor, employ DMF-dichloromethane mixtures (1:5) for column chromatography. Monitor purity via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) influence receptor binding or biological activity?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that halogen atoms (e.g., 4-Cl) enhance hydrophobic interactions with receptor pockets, while alkyl ether chains (e.g., 4-methylpentan-2-YL) improve membrane permeability. For cannabinoid receptor analogs like Taranabant, the 4-chlorophenyl group increases binding affinity (Ki < 1 nM) by filling a subpocket in the CB1 receptor . Compare activity via radioligand binding assays using tritiated agonists/antagonists .

Q. How can researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, agonist concentration). Standardize protocols:

  • Use isogenic cell lines to minimize genetic drift.
  • Validate target engagement via CRISPR knockdown or competitive binding assays.
  • Replicate dose-response curves (e.g., EC50/IC50 values) in triplicate across independent experiments.
    For example, Taranabant’s anti-obesity efficacy in rodents showed variability due to diet composition; control lipid intake and metabolic parameters rigorously .

Q. What computational approaches are effective for analyzing conformational stability and solvent interactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to evaluate low-energy conformers. Solvent effects are modeled via polarizable continuum models (PCM) . For docking, generate 3D conformers with Open Babel, then dock into receptor structures (e.g., PDB ID 5TGZ) using flexible side-chain algorithms. Analyze binding poses with PyMOL or Chimera .

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